molecular formula C40H20 B086737 Quaterrylene CAS No. 188-73-8

Quaterrylene

Cat. No. B086737
CAS RN: 188-73-8
M. Wt: 500.6 g/mol
InChI Key: GGVMPKQSTZIOIU-UHFFFAOYSA-N
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Description

Synthesis Analysis

Quaterrylene can be synthesized through a Scholl-type coupling reaction of perylene, employing trifluoromethanesulfonic acid as a catalyst and DDQ or molecular oxygen as oxidants. This method results in high yield and has been characterized extensively using 1H NMR spectroscopy (Rajesh Thamatam, Sarah L Skraba, & Richard P. Johnson, 2013).

Molecular Structure Analysis

The molecular structure of quaterrylene has been determined to crystallize in the monoclinic system, exhibiting similarities with perylene. It is isotypic with perylene and has been studied using two-dimensional methods to assess bond lengths and molecular configurations, revealing significant details about its aromatic structure and bond lengths (H. N. Shrivastava & J. Speakman, 1960).

Chemical Reactions and Properties

Quaterrylene's chemical reactions often involve its dicationic form, which demonstrates interesting properties when dissolved in triflic acid/dichloroethane. Its stability and reactions with other chemical agents have been explored to understand its behavior in various chemical environments and its potential for forming complex molecular structures (S. Tam‐Chang, Wonewoo Seo, & I. Iverson, 2004).

Physical Properties Analysis

The electronic properties of quaterrylene, such as its substantial anisotropy in semiconduction and its stability up to temperatures over 500°C, highlight its significance in material science. Its unique electrical resistivity and energy gap characteristics make it an interesting subject of study for its physical properties (Y. Maruyama, H. Inokuchi, & Y. Harada, 1963).

Chemical Properties Analysis

Quaterrylene's ability to form stable complexes and undergo specific chemical reactions underlines its unique chemical properties. For instance, its interaction with single-walled carbon nanotubes (SWNTs) to facilitate excitation energy transfer highlights its versatility and potential in nanotechnology applications. This interaction is dependent on the diameter of the SWNTs, illustrating quaterrylene's potential in precise molecular engineering (T. Koyama et al., 2014).

Scientific Research Applications

  • Electronic Properties : Quaterrylene exhibits extraordinary stability, being able to withstand temperatures over 500°C without decomposition. It displays significant anisotropy in its semiconduction properties, with variations in resistivity depending on the axis along which it is measured. The energy gaps are around 0.6 eV, and it has a drift mobility in the order of 10^-3 cm^2/V.sec. The photovoltage between aluminum and quaterrylene ranges from 0.1 to 0.3 V, with an ionization potential of 4.9 eV (Maruyama, Inokuchi, & Harada, 1963).

  • Synthesis and Characterization : Quaterrylene can be synthesized efficiently through a Scholl-type coupling of perylene. Its oxidative dication has been characterized using 1H NMR spectroscopy (Thamatam, Skraba, & Johnson, 2013). Additionally, bis-N-annulated quaterrylene, synthesized from N-annulated perylene derivatives, is notable for its processability and strong electron-donating ability, making it promising for molecular devices (Li & Wang, 2009).

  • Structural Analysis : High-resolution electron microscopy has been employed to study the crystal structure of quaterrylene. This analysis provides insights into thin film growth and grain boundary structure, revealing significant crystal distortion at crystal junctions and boundaries (Fryer & Smith, 1982).

  • Pressure Effects on Electrical and Optical Behavior : The electrical resistance of compressed quaterrylene changes with temperature under high pressure. Pressure also affects absorption spectra, indicating a relationship between physical properties and external pressure conditions (Shirotani, Inokuchi, & Akimoto, 1967).

  • Crystal and Molecular Structure Redetermination : Redetermination of the crystal structure of quaterrylene has been performed using three-dimensional data, refining carbon atom positions and determining C-C distances (Kerr, Ashmore, & Speakman, 1975).

  • Thin Film Growth on Silicon Dioxide Surface : Studies on quaterrylene thin films deposited on SiO2 surfaces have examined their structure, including surface morphology and molecular orientation. This research is critical for understanding the growth processes and properties of quaterrylene thin films (Hayakawa, Petit, Wakayama, & Chikyow, 2007).

  • Absorption Spectra and Charge State Study : The absorption spectra of quaterrylene in different charge states (neutral, cationic, anionic) have been studied, providing insights into the photophysical behavior of this compound (Halasinski et al., 2003).

  • Nanolayer Growth on Gold Surfaces : The growth of quaterrylene monolayers on Au(111) surfaces has been analyzed, showing how substrate influences the structure of these layers, important for applications in nanotechnology and materials science (Franke et al., 2006).

Future Directions

Quaterrylene has potential for use in molecular devices due to its good processability and strong electron-donating ability . Its strong J-type excitonic coupling in both absorption and emission far in the NIR region makes it promising for use in photoconversion devices .

properties

IUPAC Name

undecacyclo[20.12.2.22,5.16,10.123,27.03,18.04,15.019,35.032,36.014,38.031,37]tetraconta-1(35),2,4,6,8,10(38),11,13,15,17,19,21,23,25,27(37),28,30,32(36),33,39-icosaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H20/c1-5-21-6-2-10-24-28-14-18-32-34-20-16-30-26-12-4-8-22-7-3-11-25(36(22)26)29-15-19-33(40(34)38(29)30)31-17-13-27(37(28)39(31)32)23(9-1)35(21)24/h1-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGVMPKQSTZIOIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C4=C5C(=CC=C6C5=C(C=C4)C7=C8C6=CC=C9C8=C(C=C7)C1=CC=CC4=C1C9=CC=C4)C3=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00940275
Record name Benzo[5,10]anthra[9,1,2-cde]dibenzo[kl,rst]pentaphene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00940275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quaterrylene

CAS RN

188-73-8
Record name Benzo[1,2,3-cd:4,5,6-c'd′]diperylene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=188-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzo(1,2,3-cd:4,5,6-c'd')diperylene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000188738
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo[5,10]anthra[9,1,2-cde]dibenzo[kl,rst]pentaphene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00940275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1,210
Citations
HN Shrivastava, JC Speakman - Proceedings of the …, 1960 - royalsocietypublishing.org
Quaterrylene (III) is isotypic with perylene (I); it crystallizes in the monoclinic system with a = 11·25, b = 10·66, c = 19·31 Å, β = 100·6, and with four molecules per unit cell and the space …
Number of citations: 21 royalsocietypublishing.org
KA Kerr, JP Ashmore… - Proceedings of the …, 1975 - royalsocietypublishing.org
The crystal structure of quaterrylene, C 40 H 20 -first studied with limited two dimensional X-ray data in 1960 - has been redetermined with three dimensional data. Some 2816 …
Number of citations: 39 royalsocietypublishing.org
Y Maruyama, H Inokuchi, Y Harada - Bulletin of the Chemical Society of …, 1963 - journal.csj.jp
Quaterrylene (C 40 H 20 ) is a dark green-coloured aromatic hydrocarbon and is extraordinarily stable, as it can be heated to over 500C without decomposition. The semiconduction of …
Number of citations: 12 www.journal.csj.jp
R Franke, S Franke, C Wagner, T Dienel, T Fritz… - Applied physics …, 2006 - pubs.aip.org
We present a combined low energy electron diffraction and scanning tunneling microscopy study on the growth of the first and second monolayers MLs of quaterrylene on single …
Number of citations: 19 pubs.aip.org
TM Halasinski, JL Weisman, R Ruiterkamp… - The Journal of …, 2003 - ACS Publications
… still not available for molecules as large as terrylene and quaterrylene presented in this study. … investigations as illustrated in the current study of perylene, terrylene, and quaterrylene. …
Number of citations: 187 pubs.acs.org
SK Lee, Y Zu, A Herrmann, Y Geerts… - Journal of the …, 1999 - ACS Publications
The electrochemistry, UV−vis spectrophotometry, photoluminescence, and electrogenerated chemiluminescence (ECL) of perylenedicarboxylic imide, perylenetetracarboxylic diimide (…
Number of citations: 544 pubs.acs.org
R Hayakawa, M Petit, Y Wakayama… - The Journal of Physical …, 2007 - ACS Publications
… long axis of the quaterrylene molecule (Figure 1a). That is, the quaterrylene thin films were … As seen in Figure 2g, the grain size of the quaterrylene thin films increased as the substrate …
Number of citations: 17 pubs.acs.org
Y Maruyama, H Inokuchi - Bulletin of the Chemical Society of Japan, 1966 - journal.csj.jp
The electrical conductivity of an evaporated film of quaterrylene varied with the pressure of the ambient oxygen. The resistivity was 1.1×10 12 Ωcm. in a vacuum of 4×10 −8 mmHg; this …
Number of citations: 37 www.journal.csj.jp
B Mahlmeister, M Mahl, H Reichelt… - Journal of the …, 2022 - ACS Publications
… Herein, we report two novel quaterrylene bisimides with either one- or twofold-twisted π-backbones enabled by the steric congestion of a fourfold bay arylation leading to an end-to-end …
Number of citations: 15 pubs.acs.org
X Wang, X Liu, C Cook, B Schatschneider… - The Journal of chemical …, 2018 - pubs.aip.org
… The α form has a SHB structure, similar to quaterrylene. The … state properties of perylene and quaterrylene, we use a beyond… We find crystalline quaterrylene to be a promising candidate …
Number of citations: 25 pubs.aip.org

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